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molecular formula C8H12N4O4 B8710693 tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate

tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate

Cat. No. B8710693
M. Wt: 228.21 g/mol
InChI Key: IVSYQKCWDVZBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085575B2

Procedure details

39 ml of tert-butanol, 27.44 ml (127.3 mmol) of diphenyl phosphorazidate and 17.7 ml (127.32 mmol) of triethylamine are added respectively to 10 g (63.66 mmol) of 5-nitro-1H-pyrazol-3-carboxylic acid. The solution is carried at reflux for 8 hours and then saturated aqueous potassium carbonate solution is added until pH=8 and the product is extracted several times with ethyl acetate. The organic phases are combined, dried on magnesium sulfate and concentrated. The residue obtained is triturated in methanol to yield 4.38 g (30.1%) of tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate in the form of a yellow solid. The filtrate is concentrated and purified by silica gel chromatography (eluent: 7:3 cyclohexane/ethyl acetate) to yield an additional 1.49 g (10.3%) of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diphenyl phosphorazidate
Quantity
27.44 mL
Type
reactant
Reaction Step Two
Quantity
17.7 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
39 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:2]C1C=CC=CC=1.C([N:22]([CH2:25][CH3:26])[CH2:23]C)C.[N+:27]([C:30]1[NH:34][N:33]=C(C(O)=O)C=1)([O-:29])=[O:28].C(=O)([O-])[O-].[K+].[K+].[C:44]([OH:48])([CH3:47])([CH3:46])[CH3:45]>>[N+:27]([C:30]1[NH:34][N:33]=[C:25]([NH:22][C:23](=[O:2])[O:48][C:44]([CH3:47])([CH3:46])[CH3:45])[CH:26]=1)([O-:29])=[O:28] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
diphenyl phosphorazidate
Quantity
27.44 mL
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
Name
Quantity
17.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=NN1)C(=O)O
Name
Quantity
39 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the product is extracted several times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is triturated in methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=NN1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: PERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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